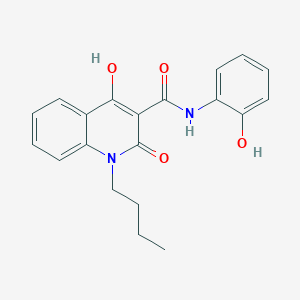![molecular formula C16H17N3O B12001730 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(propan-2-yl)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
4-(propan-2-yl)benzaldehyde+pyridine-2-carbohydrazide→N’-(E)-[4-(propan-2-yl)phenyl]methylidenepyridine-2-carbohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce the corresponding amines.
Aplicaciones Científicas De Investigación
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Coordination Chemistry: It forms stable complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound’s ability to form crystalline structures makes it valuable in the study of crystal engineering and supramolecular chemistry.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide
- N’-{(E)-[4-fluorophenyl]methylidene}biphenyl-4-carbohydrazide
- N’-{(E)-[2,5-dimethoxyphenyl]methylidene}biphenyl-4-carbohydrazide
Uniqueness
N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the isopropyl group
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-12(2)14-8-6-13(7-9-14)11-18-19-16(20)15-5-3-4-10-17-15/h3-12H,1-2H3,(H,19,20)/b18-11+ |
Clave InChI |
WFJIMRAEOLALEO-WOJGMQOQSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001661.png)

![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)

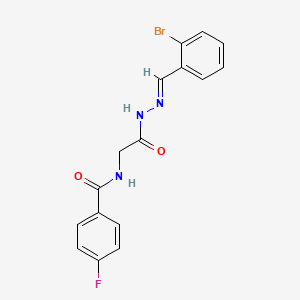
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)
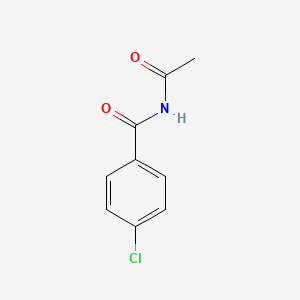
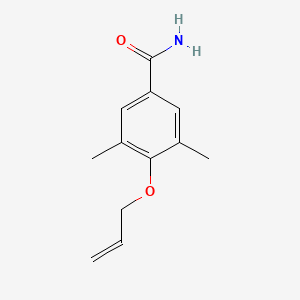
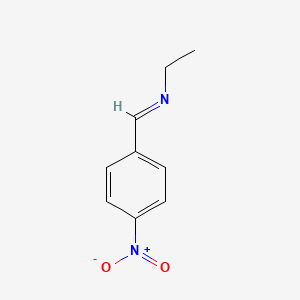
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)
